5-(Ethylsulfonyl)picolinonitrile
Overview
Description
5-(Ethylsulfonyl)picolinonitrile is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, this compound can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.
Properties
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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